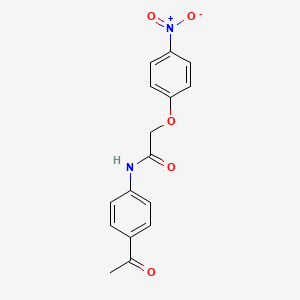

N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves catalytic systems or specific chemical reactions that aim to achieve high yield and selectivity. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been proposed for one-pot synthesis to achieve selectivity towards specific acetamide derivatives, showcasing the influence of catalysts, solvents, and reaction conditions on product formation (Vavasori, Capponi, & Ronchin, 2023). Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrated the importance of reaction conditions such as temperature and molar ratios for achieving high yields (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure determination techniques such as X-ray crystallography provide insights into the geometry, bonding, and interactions within molecules. For example, studies on similar compounds have shown the presence of intra- and intermolecular hydrogen bonds, which play a significant role in determining the stability and reactivity of the molecules (T. Romero & Angela Margarita, 2008).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can lead to various bioactive compounds or functional materials. The synthesis and modification of acetamide derivatives often involve catalytic reactions, nitration, and substitution reactions, reflecting the compound's versatility and reactivity (Girel et al., 2022).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. These properties are determined by the molecular structure and can significantly affect the compound's applications and handling (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties of N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide, including its reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are integral for its application in synthesis and industry. Investigations into similar compounds have highlighted the importance of understanding these properties to optimize reactions and achieve desired products efficiently (Begunov & Valyaeva, 2015).

Applications De Recherche Scientifique

Anticancer, Anti-Inflammatory, and Analgesic Activities

N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide and its derivatives have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. Specifically, compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, have shown promising results in these areas, indicating potential development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Environmental Impact and Degradation

Studies have investigated the environmental impact of nitrophenols, which are structurally related to N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide. These compounds are used in various industries, and their effect on anaerobic systems and degradation processes has been a focus of research, indicating the importance of understanding the environmental implications of these chemicals (Haghighi Podeh, Bhattacharya, & Qu, 1995).

Chemical Synthesis and Applications

Research in chemical synthesis has explored the creation of N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide derivatives for various applications. These studies include the synthesis of novel phenoxyacetamide derivatives with potential uses in agriculture as insecticidal agents (Rashid et al., 2021).

Photocatalytic Degradation

The photocatalytic degradation of related compounds, such as acetaminophen, has been studied to understand the breakdown and removal of these substances in environmental contexts. This research is crucial for developing methods to mitigate the environmental impact of these chemicals (Jallouli et al., 2017).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5/c1-11(19)12-2-4-13(5-3-12)17-16(20)10-23-15-8-6-14(7-9-15)18(21)22/h2-9H,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJJEAXKNBHDFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide](/img/structure/B5598475.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)

![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)

![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)

![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5598558.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)